2-(Dodecylsulfinyl)ethanol
Description
2-(Dodecylsulfinyl)ethanol is a sulfoxide-containing surfactant with the structural formula C₁₂H₂₅-S(O)-CH₂CH₂OH, where a dodecyl chain (C₁₂H₂₅) is linked via a sulfinyl group (-S(O)-) to an ethanol moiety. Its molecular formula is C₁₄H₃₀O₂S, and its molecular weight is approximately 262.44 g/mol.
This compound is synthesized from precursors like 1-dodecylmethylsulfoxide, as demonstrated in the preparation of chiral sulfonyl aromatic derivatives . Infrared (IR) spectroscopy of related sulfinyl compounds reveals characteristic peaks at 2922 cm⁻¹ (C-H stretching), 1666 cm⁻¹ (possibly carbonyl or sulfinyl vibrations), and 1047 cm⁻¹ (S-O stretching) .
Properties
CAS No. |
20413-40-5 |
|---|---|
Molecular Formula |
C14H30O2S |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
2-dodecylsulfinylethanol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17(16)14-12-15/h15H,2-14H2,1H3 |
InChI Key |
MFWFLYVQFMEYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfinyl)ethanol typically involves the oxidation of dodecyl sulfide to dodecyl sulfoxide, followed by the reaction with ethylene oxide to introduce the ethanol moiety . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids for the oxidation step, and the reaction with ethylene oxide is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Dodecylsulfinyl)ethanol may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced oxidation techniques can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylsulfinyl)ethanol undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Formation of dodecyl sulfone.
Reduction: Formation of dodecyl sulfide.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
2-(Dodecylsulfinyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dodecylsulfinyl)ethanol is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs . Additionally, the sulfinyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Key Observations :
- Glycol ethers (e.g., 2-[2-(Dodecyloxy)ethoxy]ethanol) exhibit higher hydrophilicity due to additional oxygen atoms .
- Sulfonates (e.g., Ethanolamine p-dodecylbenzenesulfonate) are ionic, enabling use as detergents or emulsifiers .
Physicochemical Properties
Limited direct data exist for 2-(Dodecylsulfinyl)ethanol, but inferences can be made from analogs:
- Solubility: Sulfinyl compounds are likely amphiphilic, balancing hydrophobic dodecyl chains and polar sulfinyl/ethanol groups. This contrasts with nonionic ethers (e.g., 2-(Dodecyloxy)ethanol), which are less water-soluble .
- Thermal Stability: Sulfoxides generally decompose at elevated temperatures (>200°C), whereas glycol ethers (e.g., 2-[2-(Dodecyloxy)ethoxy]ethanol) have higher boiling points due to hydrogen bonding .
- Chirality: The sulfinyl group in 2-(Dodecylsulfinyl)ethanol introduces chirality, a feature absent in ethers or sulfonates .
Reactivity and Functional Group Influence
- Sulfinyl Group : Participates in redox reactions; the S=O bond can act as a hydrogen-bond acceptor, enhancing catalytic activity in organic syntheses .
- Ether Linkage: Chemically inert under basic conditions but susceptible to acid-catalyzed cleavage (e.g., 2-(Dodecyloxy)ethanol) .
- Amine Functionality: 2-[Dodecyl(2-hydroxyethyl)amino]ethanol exhibits basicity, enabling protonation and interaction with anionic species .
- Sulfonate Group: Highly acidic (pKa ~1–2), making ethanolamine p-dodecylbenzenesulfonate suitable for acidic formulations .
Biological Activity
2-(Dodecylsulfinyl)ethanol is a sulfinyl compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C14H30O2S
- Molecular Weight : 270.47 g/mol
- CAS Number : 20413-40-5
- IUPAC Name : 2-(Dodecylsulfinyl)ethanol
The biological activity of 2-(Dodecylsulfinyl)ethanol is primarily attributed to its ability to interact with various biomolecules, potentially influencing cellular pathways involved in inflammation, apoptosis, and cellular signaling. The sulfinyl group is known to enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which may alter their function and lead to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that alkyl sulfinyl compounds can inhibit the growth of various pathogens. The specific antimicrobial efficacy of 2-(Dodecylsulfinyl)ethanol has yet to be extensively documented, but its structural analogs suggest potential effectiveness against bacteria and fungi.
Anti-inflammatory Effects
The anti-inflammatory properties of sulfinyl compounds are well-documented. Compounds similar to 2-(Dodecylsulfinyl)ethanol have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation. These effects could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Structural Analog : A study on a structurally similar sulfinyl compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, leading to G2/M phase arrest and apoptosis through caspase activation. This suggests that 2-(Dodecylsulfinyl)ethanol may exhibit comparable effects in cancer models.
- Inflammation Model : In an in vivo model of inflammation, a related compound was shown to decrease levels of TNF-α and IL-6 in serum, indicating reduced systemic inflammation. This finding supports the hypothesis that 2-(Dodecylsulfinyl)ethanol could possess similar anti-inflammatory properties.
Data Table: Biological Activity Comparison
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (Cancer Cells) |
|---|---|---|---|
| 2-(Dodecylsulfinyl)ethanol | Potential (needs study) | Potential (analog studies support) | Potential (analog studies support) |
| Similar Sulfinyl Compound | Yes | Yes | Yes |
Research Findings
Recent investigations into sulfinyl compounds have highlighted their potential as therapeutic agents across various domains:
- Antiviral Properties : Some iminosugars have shown antiviral activity by inhibiting glycosidases involved in viral replication. Although not directly studied for 2-(Dodecylsulfinyl)ethanol, this mechanism could be relevant given the structural similarities.
- Neuroprotective Effects : Certain sulfonic and sulfinic compounds have demonstrated neuroprotective effects in models of neurodegeneration. Future research may explore these avenues for 2-(Dodecylsulfinyl)ethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
